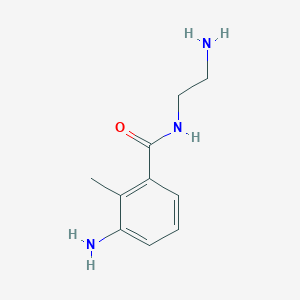

3-amino-N-(2-aminoethyl)-2-methylbenzamide

Vue d'ensemble

Description

The compound “3-amino-N-(2-aminoethyl)-2-methylbenzamide” is a complex organic molecule. It likely contains an amide group (-CONH2) and an amino group (-NH2), which are common in many biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound aren’t available, similar compounds are often synthesized through methods like the amidomalonate synthesis, which involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with base, followed by SN2 alkylation with a primary alkyl halide .Applications De Recherche Scientifique

Chemical Synthesis and Characterization

- Synthesis and Characterization : The compound has been used in various chemical synthesis processes. For instance, it has been involved in the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, highlighting its utility in creating compounds with potential applications in metal-catalyzed C–H bond functionalization reactions (Hamad H. Al Mamari & Yousuf Al Lawati, 2019). Similarly, it has been used in the synthesis of chlorantraniliprole, demonstrating its role in forming intermediate compounds (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010).

Pharmacological Research

- Inhibitor Studies and DNA Repair : The compound has been studied as an inhibitor of poly(ADP-ribose) synthesis. Studies have investigated its effects on DNA repair, particularly in cells damaged by methyl methane sulfonate, revealing complex cellular effects and questioning the specificity of its role in DNA repair processes (J. Cleaver, K. Milam, & W. Morgan, 1985).

Material Science and Environmental Applications

- Adsorbent Material Development : Research has been conducted on using derivatives of this compound in creating adsorbent materials. For instance, a study describes the impregnation of N-(((2-((2-aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide into hydrous zirconium oxide for removing Ni(II) from aqueous solutions, showcasing its potential in environmental cleanup and water purification (N. Rahman & M. Nasir, 2019).

Analytical Chemistry

- Analytical Techniques : The compound has been utilized in analytical chemistry, particularly in mass spectrometry. It has been used to derivatize N-linked carbohydrates, enhancing the analysis of complex biological samples (D. Harvey, 2000).

Chemical Safety and Stability

- Thermal Stability Studies : Research on the thermal stability of related compounds like 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) has been conducted to understand their safety and stability characteristics (Yunbo Cong & Chunsheng Cheng, 2021).

Propriétés

IUPAC Name |

3-amino-N-(2-aminoethyl)-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-7-8(3-2-4-9(7)12)10(14)13-6-5-11/h2-4H,5-6,11-12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBICGOYFPUPRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(2-aminoethyl)-2-methylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

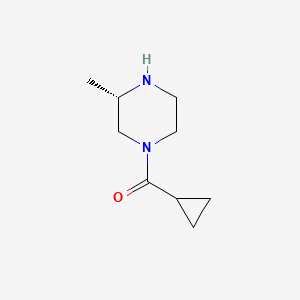

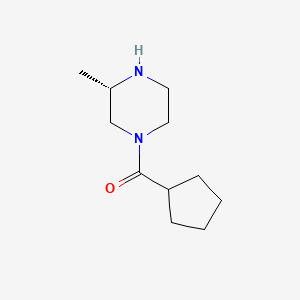

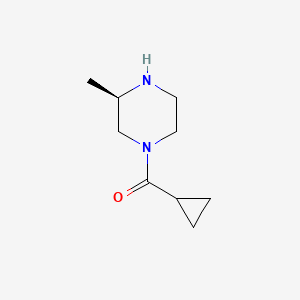

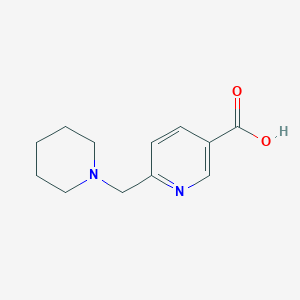

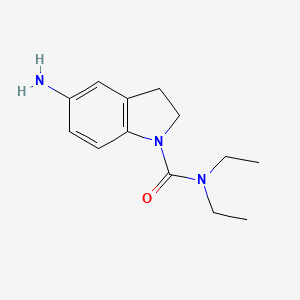

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine](/img/structure/B1405909.png)

![tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B1405917.png)

![[(4-Bromo-3-fluorophenyl)methyl][(4-chlorophenyl)methyl]amine](/img/structure/B1405928.png)